molecular formula C10H9NO3 B075768 5-Hydroxyindole-3-acetic acid CAS No. 1321-73-9

5-Hydroxyindole-3-acetic acid

Cat. No. B075768
CAS RN: 1321-73-9
M. Wt: 191.18 g/mol
InChI Key: DUUGKQCEGZLZNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Hydroxyindole-3-acetic acid and its derivatives, including deuterium-labeled versions, involves modifications of existing procedures for nondeuterated analogs. The isotopic yield for these syntheses is reported to be greater than 99%, indicating a high efficiency in the incorporation of deuterium into the target compounds (Beck & Sedvall, 1975).

Molecular Structure Analysis

Structural studies, particularly through X-ray diffraction methods, reveal detailed insights into the molecular structure of 5-Hydroxyindole-3-acetic acid analogs. For example, the crystal structure of 5-methoxyindole-3-acetic acid, a related compound, showcases the hydrogen-bonded dimer formations and the distinct conformation of its side-chain compared to indole-3-acetic acid. This detailed structural information underscores the importance of specific functional groups and their arrangements in biological activity and interactions (Sakaki et al., 1975).

Chemical Reactions and Properties

5-Hydroxyindole-3-acetic acid undergoes various chemical reactions, including oxidation processes under biomimetic conditions. The oxidation of 5-hydroxyindole leads to a complex mixture of oligomeric products, highlighting the compound's reactivity and the potential formation of diverse metabolites or reaction products in biological systems (Napolitano et al., 1988).

Physical Properties Analysis

The physical properties of 5-Hydroxyindole-3-acetic acid, such as solubility, melting point, and crystalline structure, are crucial for its biochemical roles and its analysis in clinical diagnostics. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to measure 5-HIAA in urine, indicating its importance in clinical diagnostics and reflecting on its physical properties that facilitate such measurements (Kroll et al., 2002).

Chemical Properties Analysis

The chemical properties of 5-Hydroxyindole-3-acetic acid, including its reactivity, stability, and interactions with other molecules, are pivotal in understanding its biological functions and its utility as a diagnostic marker. The development of sensitive and specific assays for the detection of 5-HIAA in biological fluids is a testament to the ongoing interest in fully characterizing its chemical properties and leveraging this knowledge for clinical applications (Erlund, 1986).

Scientific Research Applications

  • Detection in Urine for Diagnosing Carcinoid Tumors : 5-Hydroxyindole-3-acetic acid levels are measured in urine to diagnose and monitor carcinoid tumors. Methods like liquid chromatography and mass spectrometry are used for accurate determination (Wahlund & Edĺen, 1981).

  • Quantitative Analysis in Body Fluids : High-performance liquid chromatography and fluorometric detection are employed for quantitative determination of 5-Hydroxyindole-3-acetic acid in urine and cerebrospinal fluid, providing insights into serotonin metabolism in various disorders (Beck, Palmskog, & Hultman, 1977).

  • Metabolic Product in Ergot Fungus : This compound is identified as a major product after feeding indole-3-acetic acid to ergot fungus, indicating its role in the metabolism of certain fungi (Teuscher & Teuscher, 1965).

  • Automated Online Solid-Phase Extraction for Measurement : Automated methods incorporating solid-phase extraction and HPLC have been developed for measuring 5-Hydroxyindole-3-acetic acid in urine, demonstrating its importance in clinical diagnostics (Mulder et al., 2005).

  • Role in Neuroendocrine Tumors : As a surrogate marker for serotonin, 5-Hydroxyindole-3-acetic acid is critical in the study of neuroendocrine tumors. Its measurement in serum or plasma is comparable to urine and provides a practical alternative for clinical diagnosis (Ewang-Emukowhate, Nair, & Caplin, 2019).

  • Analysis in Hydrocephalus : Elevated levels of 5-Hydroxyindole-3-acetic acid have been found in the ventricular cerebrospinal fluid of children with hydrocephalus, highlighting its significance in pediatric neurology (Rogers & Dubowitz, 1970).

Safety And Hazards

5-HIAA should be handled with care. In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention. If inhaled, remove to fresh air and get medical attention immediately if symptoms occur .

Future Directions

5-HIAA underpins gut microbiome-host interactions in the development of dementia and may be crucial in its prevention and intervention strategies . Future larger epidemiological studies are needed to confirm these findings, specifically in exploring the repeatedly measured circulating levels of these molecules and investigating their causal relationship with dementia risk .

properties

IUPAC Name

2-(5-hydroxy-1H-indol-3-yl)acetic acid
Source PubChem
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InChI

InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUGKQCEGZLZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H9NO3
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DSSTOX Substance ID

DTXSID50861582
Record name (5-Hydroxy-1H-indol-3-yl)acetic acid
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Molecular Weight

191.18 g/mol
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Physical Description

Light red crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name 5-Hydroxyindole-3-acetic acid
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Record name 5-Hydroxyindoleacetic acid
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Solubility

>28.7 [ug/mL] (The mean of the results at pH 7.4), 24 mg/mL
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Description Aqueous solubility in buffer at pH 7.4
Record name 5-Hydroxyindoleacetic acid
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Product Name

5-Hydroxyindole-3-acetic acid

CAS RN

54-16-0
Record name 5-Hydroxyindoleacetic acid
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Record name 5-Hydroxyindole-3-acetic acid
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Record name 5-hydroxyindol-3-ylacetic acid
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Record name 5-HYDROXYINDOLE-3-ACETIC ACID
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Record name 5-Hydroxyindoleacetic acid
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Melting Point

161 - 163 °C
Record name 5-Hydroxyindoleacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000763
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,520
Citations
M Fukui, M Tanaka, H Toda, M Asano… - Diabetes …, 2012 - Am Diabetes Assoc
… The aim of this study was to investigate whether plasma 5-hydroxyindole-3-acetic acid (5-HIAA; a derivative end product of serotonin) concentrations are high in subjects with metabolic …
Number of citations: 0 diabetesjournals.org
E Martínez, F Artigas, C Suñol, JM Tusell… - Clinical …, 1983 - academic.oup.com
We describe a "high-performance" reversed-phase liquid-chromatographic method for determination of indole-3-acetic acid (I) and 5-hydroxyindole-3-acetic acid (II) in human plasma. I …
Number of citations: 0 academic.oup.com
F Moncer, N Adhoum, D Catak, L Monser - Analytica Chimica Acta, 2021 - Elsevier
… An electrochemically synthetized nano-sensor based on molecularly imprinted polypyrrole (MIPPy) was successfully developed for the detection of 5-hydroxyindole-3-acetic acid (5-…
Number of citations: 0 www.sciencedirect.com
T Yoshitake, K Fujino, J Kehr, J Ishida, H Nohta… - Analytical …, 2003 - Elsevier
A microbore column liquid chromatographic method for the simultaneous determination of norepinephrine (NE), serotonin (5-HT), and 5-hydroxyindole-3-acetic acid (5HIAA) in …
Number of citations: 0 www.sciencedirect.com
L Bertilsson, AJ Atkinson, JR Althaus… - Analytical …, 1972 - ACS Publications
… A highly sensitive and specific method for the quantitative determination of 5-hydroxyindole-3-acetic acid (5-HIAA) in human cerebrospinal fluid (CSF) has been developed. The 5-HIAA …
Number of citations: 0 pubs.acs.org
F Artigas, E Gelpí - Analytical Biochemistry, 1979 - Elsevier
… HT), and 5-hydroxyindole-3-acetic acid (5.HIAA) in samples of rat brain is presented. … Indole-3-acetic acid ud, (IAA-d,) and 5-hydroxyindole-3-acetic acid tu-dZ (5 HIAA-d,) were …
Number of citations: 0 www.sciencedirect.com
RD Hagin - Journal of Agricultural and Food Chemistry, 1989 - ACS Publications
… Beauv.) responsible for inhibiting growth of other plants have been identified as 5-hydroxyindole-3-acetic acid (5-HIAA) and 5-hydroxytryptophan (5-HTP). Identification was …
Number of citations: 0 pubs.acs.org
EJ Mulder, A Oosterloo-Duinkerken… - Clinical …, 2005 - academic.oup.com
… Background: Quantification of 5-hydroxyindole-3-acetic acid (5-HIAA) in urine is useful in … 5-Hydroxyindole-3-acetic acid (5-HIAA) is the predominant end-product of serotonin …
Number of citations: 0 academic.oup.com
GB Baker, GP Reynolds - Neuroscience letters, 1989 - Elsevier
The following monoamine transmitters and related neurochemicals were analyzed in hippocampus and substantia innominata from postmortem brain tissue of subjects with senile …
Number of citations: 0 www.sciencedirect.com
J Cartmell, KW Perry, CR Salhoff… - Journal of …, 2000 - Wiley Online Library
… microdialysis in awake, freely moving rats, on extracellular levels of dopamine, 3,4‐dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), and 5‐hydroxyindole‐3‐acetic acid (5…
Number of citations: 0 onlinelibrary.wiley.com

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